1-(thiophen-2-yl)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

1-thiophen-2-yl-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]cyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2OS2/c24-20(21(9-1-2-10-21)19-6-4-16-26-19)22-11-14-23-12-7-17(8-13-23)18-5-3-15-25-18/h3-6,15-17H,1-2,7-14H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSZCGUETXRRHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NCCN3CCC(CC3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(thiophen-2-yl)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)cyclopentanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This compound contains thiophene rings and a cyclopentanecarboxamide structure, which are known to interact with various biological targets, including receptors and enzymes.

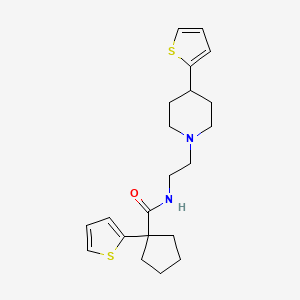

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes:

- Thiophene rings : Contributing to its pharmacological properties.

- Piperidine moiety : Often associated with central nervous system activity.

- Cyclopentanecarboxamide group : Implicated in various biological interactions.

The biological activity of this compound is primarily attributed to its ability to modulate receptor activity and enzyme function. It is hypothesized that the compound may act as a ligand for specific receptors involved in pain modulation, inflammation, and possibly neuroprotection.

Potential Mechanisms Include:

- Receptor Agonism/Antagonism : The compound may interact with cannabinoid receptors, influencing physiological responses related to pain and inflammation.

- Enzyme Modulation : It could inhibit or activate enzymes involved in critical biological pathways, potentially leading to therapeutic effects.

Biological Activity Data

Recent studies have highlighted the following biological activities associated with similar compounds:

| Activity Type | Description | Reference |

|---|---|---|

| Antinociceptive | Compounds with similar structures have shown pain-relieving effects in models. | |

| Anti-inflammatory | Potential to reduce inflammation via receptor modulation. | |

| Neuroprotective | May protect neural cells from damage through receptor interaction. |

Case Studies

-

Study on Cannabinoid Receptors : A study demonstrated that compounds with thiophene structures exhibit high binding affinities for cannabinoid receptors. This suggests potential applications in pain management and inflammatory conditions.

- Findings : High affinity for CB1 and CB2 receptors was noted, indicating a possible mechanism for analgesic effects.

-

Enzyme Interaction Studies : Research indicated that similar cyclopentanecarboxamide derivatives can inhibit specific enzymes linked to inflammatory pathways.

- Results : Compounds showed significant inhibition of COX enzymes, which play a critical role in inflammation.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- The cyclopentane carboxamide may confer greater conformational rigidity than cyclopropane-based analogs (e.g., cyclopropylfentanyl), influencing binding kinetics .

Pharmacological Analogues: Fentanyl Derivatives

Table 2: Pharmacological and Metabolic Comparisons

Key Observations :

- Unlike alfentanil, the target compound lacks a methoxymethyl group, which could reduce plasma protein binding and prolong activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.